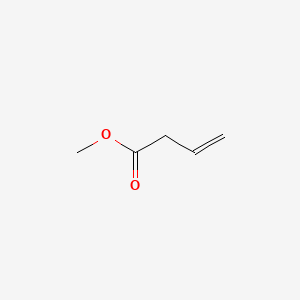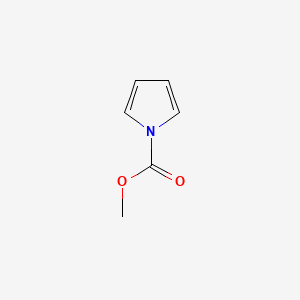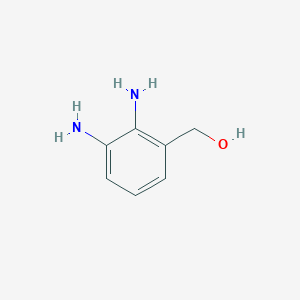
(2,3-二氨基苯基)甲醇
描述
“(2,3-Diaminophenyl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The molecular structure of “(2,3-Diaminophenyl)methanol” consists of a benzene ring with two amino groups (NH2) and a methanol group (CH2OH) attached .
Physical And Chemical Properties Analysis
“(2,3-Diaminophenyl)methanol” is a compound with a molecular weight of 138.17 . It is recommended to be stored at a temperature between 2-8°C .
科学研究应用
生物膜研究中的甲醇
甲醇被认为是影响生物膜中脂质动力学的一个重要因素。Nguyen等人的一项研究(2019)强调了甲醇对大单层囊泡中1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱的转移和翻转动力学的影响,表明其在改变双层组成和稳定性方面的作用。此见解可能与在类似生物学背景下对(2,3-二氨基苯基)甲醇的研究有关 (Nguyen et al., 2019)。
甲醇转化为烃
Bjørgen等人的研究(2007)关于甲醇在沸石H-ZSM-5上转化为烃的基础,为理解甲醇和相关化合物的化学转化提供了基础。该研究考察了催化剂失活和产物形成,提供了一种机理观点,可以告知涉及(2,3-二氨基苯基)甲醇的化学途径 (Bjørgen et al., 2007)。
甲醇在催化中的作用
Moran等人的一项关于铱催化的甲醇与丙二烯的C-C偶联的研究(2011)探讨了甲醇作为合成化学中构建块的潜力。这项工作可以为(2,3-二氨基苯基)甲醇在催化和合成中的合成和应用提供一个概念框架 (Moran et al., 2011)。
甲醇在生物工程中的应用
Whitaker等人(2017)展示了大肠杆菌的甲醇利用工程,强调了甲醇作为生物化学品生产中底物的作用。此类生物技术应用为考虑(2,3-二氨基苯基)甲醇在微生物合成和代谢工程中的应用提供了背景 (Whitaker et al., 2017)。
属性
IUPAC Name |
(2,3-diaminophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUDUZRLZITSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363803 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Diaminophenyl)methanol | |
CAS RN |
273749-25-0 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


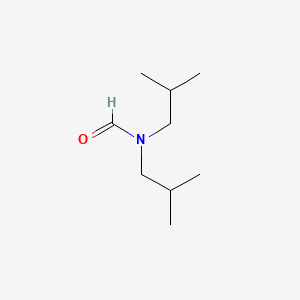
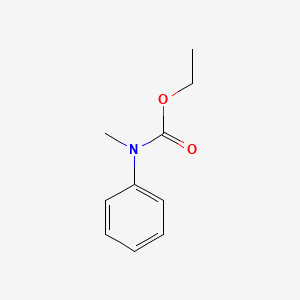

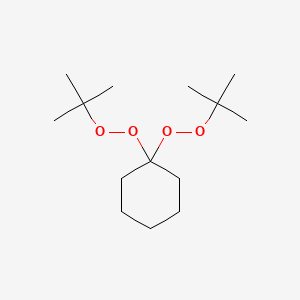




![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)

